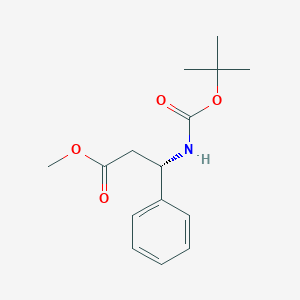

Methyl (3S)-3-Boc-amino-3-phenylpropionate

Description

Significance of Chiral Boc-Protected Amino Acid Derivatives in Asymmetric Synthesis

The field of asymmetric synthesis, which focuses on the selective production of a single stereoisomer of a chiral molecule, relies heavily on the use of well-defined chiral building blocks. Chiral Boc-protected amino acid derivatives are central to this endeavor for several key reasons. The "Boc" (tert-butyloxycarbonyl) group is an acid-labile protecting group for the nitrogen atom of the amino acid. chemimpex.comnih.gov Its function is to temporarily "mask" the reactive amine, preventing it from participating in unwanted side reactions during a multi-step synthesis, particularly in peptide bond formation. youtube.com This allows chemists to dictate the sequence of reactions with high precision.

The chirality of these derivatives is of utmost importance. Biological systems, such as enzymes and receptors in the human body, are inherently chiral and often interact with only one specific enantiomer of a drug molecule. Therefore, the ability to synthesize enantiomerically pure compounds is a fundamental requirement in drug discovery. chemimpex.com By using a starting material that already possesses the desired stereochemistry, such as the (3S) configuration in Methyl (3S)-3-Boc-amino-3-phenylpropionate, chemists can ensure that this specific spatial arrangement is carried through to the final product. Furthermore, derivatives of β-amino acids, as opposed to the naturally occurring α-amino acids, are known to confer greater stability against enzymatic degradation in resulting peptide chains, a highly desirable trait for therapeutic candidates. nih.govnih.gov

Historical Context and Evolution of Phenylalanine Analogues in Chemical Research

The journey of medicinal chemistry has long been characterized by the modification of natural substances to enhance their therapeutic properties. pharmaguideline.com Phenylalanine, a natural α-amino acid, has been a foundational molecule in this evolutionary process. wikipedia.org Early research recognized its role as a precursor to vital neurotransmitters, and scientists soon began to explore how its structure could be altered to create analogues with novel biological activities. wikipedia.orgmolbase.com

A significant leap in this field was the development of methods to synthesize β-phenylalanine derivatives (β-PADs). These non-natural analogues, where the amino group is attached to the third carbon atom from the carboxyl group, offered a new scaffold for drug design. nih.govnih.gov Classic synthetic routes, such as the Rodionow-Johnson reaction, provided the initial means to access these compounds. nih.gov

Over time, the synthetic toolkit has expanded dramatically. The evolution of chemical research has led to more sophisticated methods, including metallocatalytic and biocatalytic (enzyme-based) approaches. nih.govtandfonline.com These modern techniques, often employing enzymes like phenylalanine ammonia (B1221849) lyases or lipases, allow for the creation of a wide diversity of β-PADs with high enantioselectivity and under more environmentally friendly conditions. nih.govfrontiersin.org This progression from classical organic reactions to advanced asymmetric catalysis marks a significant evolution in the synthesis of phenylalanine analogues, enabling the creation of complex and precisely tailored molecules for research.

Scope and Research Trajectories of this compound

This compound is primarily utilized as a versatile building block in organic synthesis. chemicalbook.com While it is an intermediate rather than an end-product, its role is critical. The methyl ester protects the carboxylic acid group, while the Boc group protects the amine, making it an ideal substrate for peptide coupling reactions and the synthesis of complex molecular architectures. nih.govnih.gov

The research applications of this compound are best understood by examining the trajectories of the molecules it helps to create. As a member of the β-phenylalanine derivative (β-PAD) family, it is a key component in the synthesis of peptidomimetics—molecules that mimic the structure of natural peptides but with enhanced stability. nih.govnih.gov These are actively investigated for their therapeutic potential.

Specific research trajectories for compounds derived from this building block include:

Drug Development: The core structure is used to synthesize novel therapeutics, including enzyme inhibitors and receptor modulators. chemimpex.com The structural class of β-PADs is being explored for applications in treating cancer, viral infections, and neurological disorders like Alzheimer's disease. chemimpex.comnih.gov

Peptide Modification: By incorporating this β-amino acid into peptide sequences, researchers can create peptides with increased resistance to metabolic breakdown, a crucial factor for developing effective peptide-based drugs. chemimpex.com

Materials Science: Chiral compounds like this are used to develop advanced materials, such as polymers with specific properties for biomedical applications, including drug delivery systems. chemimpex.com

Future research is likely to continue focusing on expanding the library of complex molecules built from this and related chiral synthons. The development of even more efficient and sustainable synthetic methods to produce these building blocks remains a key goal, as does the exploration of their utility in creating next-generation pharmaceuticals and functional materials. nih.govtandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYRBSHPIUCTQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3s 3 Boc Amino 3 Phenylpropionate

Asymmetric Synthesis Approaches to the (3S)-Configuration

The cornerstone of producing enantiomerically pure compounds lies in asymmetric synthesis, which creates the desired stereoisomer preferentially. For Methyl (3S)-3-Boc-amino-3-phenylpropionate, the primary challenge is the precise construction of the stereogenic center at the C3 position.

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation of prochiral enamides is one of the most powerful and widely used methods for this purpose. scite.ai In this approach, a precursor such as methyl (Z)-3-(Boc-amino)-3-phenylacrylate is hydrogenated using a transition metal complexed with a chiral ligand.

Rhodium and Ruthenium-based catalysts are particularly effective. scite.ai For instance, complexes of Rhodium with chiral bisphosphine ligands, such as those from the BIBOP family, can achieve exceptional levels of enantioselectivity. researchgate.net The specific geometry and electronic properties of the ligand create a chiral environment around the metal center, which forces the hydrogen to add to one face of the double bond preferentially, leading to the desired (S)-configuration. Similarly, chiral phosphoric acids have emerged as effective organocatalysts for the hydrogenation of enamides, using Hantzsch esters as a mild hydrogen source. nih.gov This metal-free approach offers an environmentally benign alternative. nih.gov Another significant strategy is the copper-catalyzed hydroamination of α,β-unsaturated esters, which can provide direct access to β-amino acid derivatives with high enantiopurity. nih.gov

| Catalyst System | Precursor | Yield | Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | N-Acyl Enamide | High | >99% ee | scite.ai |

| CoBr₂ / (S,S)-Ph-BPE | N-Boc Enamide | 99% | 99% ee | nih.gov |

| Chiral Phosphoric Acid (1 mol%) + AcOH (10 mol%) | N-Acyl Enamide | 95% | 95% ee | nih.gov |

| Cu(OAc)₂ / (R)-DTBM-SEGPHOS | tert-Butyl Cinnamate | 91% | 97:3 er | nih.gov |

An alternative to enantioselective catalysis is the use of chiral auxiliaries. This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiopure product.

For the synthesis of β-amino acids, N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is exceptionally effective. osi.lv The synthesis would begin with the condensation of the chiral (R)-tert-butanesulfinamide with a β-keto ester derived from benzaldehyde (B42025) and a methyl ester fragment. The resulting N-sulfinyl imine is then subjected to a diastereoselective reduction. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the reducing agent (e.g., a borohydride) to attack from the opposite face, thereby establishing the desired (S)-stereochemistry at the C3 position. The auxiliary can then be removed under mild acidic conditions. Other auxiliaries, such as chiral oxazolidinones (Evans auxiliaries) or phenylglycinol, can also be employed in related diastereoselective Mannich-type reactions to construct the carbon-nitrogen bond with high stereocontrol. nih.gov

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| (R)-tert-Butanesulfinamide | Imine Reduction | Up to 98:2 | osi.lv |

| (-)-Phenylmenthol | Mannich Condensation | Good selectivity | nih.gov |

| (S)-α-Methylbenzylamine (α-MBA) | Strecker Reaction | Moderate de | nih.gov |

| (S)-2-Methoxymethylpyrrolidine (SMP) | Mannich-type Reaction | High anti-selectivity | psu.edu |

Chemoenzymatic Synthesis Routes for Enantiopure this compound

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key stereochemical transformations. For chiral compounds like this compound, the most common approach is the kinetic resolution of a racemic mixture. mdpi.com

This process typically starts with the chemical synthesis of racemic Methyl 3-Boc-amino-3-phenylpropionate. This racemic mixture is then exposed to a lipase, such as Lipase PS from Burkholderia cepacia (formerly Pseudomonas cepacia), in an aqueous-organic solvent system. mdpi.comresearchgate.net The enzyme selectively catalyzes the hydrolysis of the (S)-enantiomer of the ester to its corresponding carboxylic acid, (3S)-3-Boc-amino-3-phenylpropanoic acid. The (R)-enantiomer of the ester remains largely unreacted. The reaction is stopped at approximately 50% conversion, allowing for the separation of the (S)-acid from the unreacted (R)-ester. The resulting (S)-acid can then be re-esterified to yield the target molecule, this compound, with very high enantiomeric purity.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lipase PSIM (from Burkholderia cepacia) | Racemic ethyl 3-amino-3-(fluorophenyl)propanoate | (S)-3-Amino-3-(fluorophenyl)propanoic acid | ≥99% | mdpi.com |

| Lipase PS from Pseudomonas cepacia | Racemic ethyl β-aryl-β-amino esters | (S)-β-Aryl-β-amino acid | >95% | researchgate.net |

| Methylobacterium oryzae Y1-6 cells | (±)-Ethyl-3-amino-3-phenylpropanoate (EAP) | (S)-3-Amino-3-phenylpropionic acid (S-APA) | Substrate ee: 92.1% | researchgate.net |

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Moving from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of all reaction parameters to ensure safety, efficiency, cost-effectiveness, and consistent product quality.

The choice of solvent and the precise control of temperature are critical variables that can dramatically influence both the yield and the stereoselectivity of a reaction. In asymmetric hydrogenations, solvents can affect catalyst solubility, stability, and activity. For example, in cobalt-catalyzed hydrogenations of enamides, protic solvents like methanol (B129727) and ethanol (B145695) have been shown to provide superior yields and enantioselectivity compared to aprotic solvents. nih.gov This is sometimes attributed to the stabilization of key charged intermediates or transition states through hydrogen bonding.

Temperature control is equally crucial. Many asymmetric reactions are performed at low temperatures to enhance selectivity. The difference in the activation energies between the two competing diastereomeric transition states is often small, and lowering the temperature can amplify the effect of this difference, leading to a higher enantiomeric excess. For instance, certain enantioselective bromoamination reactions require temperatures as low as -78 °C to achieve excellent enantioselectivity (99% ee). mdpi.com

For catalytic processes, especially those involving expensive precious metals like rhodium, minimizing the catalyst loading is a primary economic driver. This is achieved by developing highly active and robust catalysts. The design of the chiral ligand is paramount to this effort. researchgate.net

Ligand design focuses on tuning both steric and electronic properties. Bulky substituents on the ligand can create a more defined chiral pocket, enhancing facial discrimination of the substrate. The electronic properties of the ligand influence the reactivity of the metal center. Electron-rich ligands can, for example, increase the rate of oxidative addition of H₂ in hydrogenation cycles. researchgate.net The development of ligands like ArcPhos has enabled unprecedentedly high turnover numbers (TONs), meaning more product is generated per unit of catalyst. researchgate.net Furthermore, innovative strategies such as using a dual-acid system, where a cheap achiral acid assists a small amount of a chiral acid catalyst, can significantly reduce the loading of the expensive chiral component from several mol% to as low as 1 mol% without compromising yield or enantioselectivity. nih.gov

| Parameter Optimized | Catalyst/System | Key Finding | Impact | Reference |

|---|---|---|---|---|

| Ligand Design | Rh-ArcPhos | Conformationally defined, electron-rich ligand | High enantioselectivity and TONs up to 10,000 | researchgate.net |

| Catalyst Loading | Chiral Phosphoric Acid / Acetic Acid | Dual-acid system | Reduced chiral catalyst loading to 1 mol% | nih.gov |

| Solvent | (PhBPE)Co | Protic solvents (MeOH, EtOH) are optimal | Highest yields and enantiomeric purities | nih.gov |

Chemical Reactivity and Derivatization of Methyl 3s 3 Boc Amino 3 Phenylpropionate

Boc-Deprotection Strategies and Subsequent Amine Reactivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Boc-Deprotection Strategies: The removal of the Boc group unveils the free amine, a crucial step for subsequent functionalization, such as peptide coupling. The most common method for Boc deprotection is treatment with a strong acid. masterorganicchemistry.com

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is the most frequently used reagent for this purpose. reddit.comfishersci.co.uk The reaction is typically rapid, occurring at room temperature. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate, is another effective method. reddit.comfishersci.co.uk This approach often yields the hydrochloride salt of the deprotected amine directly.

Alternative Methods: For substrates sensitive to strong acids, milder or alternative conditions have been developed. These can include using Lewis acids like Sn(OTf)₂ or thermolytic deprotection at high temperatures, though the latter is less common for this specific substrate. nih.govmdpi.com

Table 2: Common Reagents for Boc-Deprotection

| Reagent | Solvent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 hours | Very common, volatile byproducts. | masterorganicchemistry.comfishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | Forms hydrochloride salt. | reddit.com |

| Me₃SiI | Chloroform, Acetonitrile | Neutral, Anhydrous | Can also cleave esters and ethers. | |

| Choline Chloride/pTSA (DES) | Deep Eutectic Solvent (DES) | Room Temperature | A "green" alternative. | researchgate.net |

Subsequent Amine Reactivity: Once deprotected, the resulting (S)-3-amino-3-phenylpropionic acid methyl ester possesses a primary amine that is a versatile nucleophile. hsppharma.com It can readily participate in a variety of reactions, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Peptide Coupling: Condensation with N-protected amino acids or peptides to extend a peptide chain. This is a key application, as β-amino acids are used to create peptidomimetics with enhanced stability against enzymatic degradation.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Transformations Involving the Phenyl Ring: Aromatic Electrophilic Substitution and Functionalization

The phenyl ring of the molecule can be functionalized through electrophilic aromatic substitution (EAS) reactions. The existing side chain, an alkyl group attached to the ring, acts as a weak activating group and is an ortho, para-director. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) or para (C4) to the side chain.

Common EAS reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. The presence of halides on the phenyl ring of similar amino acid derivatives has been shown to be well-tolerated in other reactions. acs.org

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can sometimes be complicated by the presence of other functional groups in the molecule.

Modern C-H functionalization protocols also offer routes to modify the phenyl ring. acs.org For example, palladium-catalyzed reactions can be used for arylation or borylation of the C-H bonds on the aromatic ring, providing a powerful tool for creating more complex derivatives. acs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups.

Stereochemical Stability and Epimerization Studies of the (3S)-Chiral Center

Maintaining the stereochemical integrity of the chiral center at the C3 position is critical for the compound's use in asymmetric synthesis. Epimerization, the conversion of the (3S)-enantiomer to the (3R)-enantiomer, can occur, leading to a racemic or diastereomeric mixture. nih.gov

The primary mechanism for epimerization in amino acid derivatives involves the deprotonation of the α-carbon (the C3 carbon in this case) by a base to form a planar enolate intermediate. nih.gov Reprotonation of this intermediate can occur from either face, leading to racemization.

Factors Influencing Stereochemical Stability:

Basicity: The risk of epimerization is highest under basic conditions, particularly when strong bases are used or when the reaction is heated for extended periods. This is a key consideration during ester hydrolysis.

Solvent and Temperature: The choice of solvent and reaction temperature can influence the rate of epimerization.

Activating Groups: Activation of the adjacent carboxyl group (e.g., during peptide coupling) can increase the acidity of the α-proton, making it more susceptible to abstraction. nih.gov

Studies on related systems have shown that careful selection of reaction conditions is essential to prevent epimerization. For example, in peptide synthesis, certain coupling reagents and additives are known to suppress racemization. nih.gov Similarly, for ester hydrolysis, using milder conditions, such as enzymatic catalysis or carefully controlled stoichiometry of a weaker base at low temperatures, can preserve the stereochemical purity of the product. mdpi.commdpi.com The stability of the chiral center is generally high under the acidic conditions used for Boc-deprotection.

Applications of Methyl 3s 3 Boc Amino 3 Phenylpropionate As a Chiral Building Block

Role in Peptide and Peptidomimetic Synthesis

The unique structure of Methyl (3S)-3-Boc-amino-3-phenylpropionate, as a β-amino acid derivative, lends itself to the synthesis of peptides and peptidomimetics with novel properties. Unlike natural α-amino acids, the incorporation of β-amino acids into a peptide chain alters the backbone structure, leading to enhanced stability and unique conformational preferences.

Incorporation into Oligopeptide Sequences via Solid-Phase and Solution-Phase Methods

The synthesis of oligopeptides can be broadly categorized into two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both methods are applicable for the incorporation of β-amino acids like this compound.

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com The general cycle for SPPS using a Boc-protected amino acid involves:

Attachment: The C-terminal amino acid is anchored to the resin.

Deprotection: The Boc protecting group of the resin-bound amino acid is removed, typically with an acid such as trifluoroacetic acid (TFA). peptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the deprotected amino group of the resin-bound peptide. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or uronium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed. peptide.com

Solution-Phase Peptide Synthesis: In this classical approach, the peptide is synthesized in a homogenous solution. beilstein-journals.org This method allows for the purification of intermediate peptides at each step, which can be advantageous for shorter sequences or when producing large quantities of a specific peptide. beilstein-journals.orgnih.gov The fundamental steps of coupling and deprotection are similar to SPPS, but the purification of products is typically achieved through extraction and crystallization. nih.govsci-hub.se The use of coupling reagents like TBTU in solution-phase synthesis has been shown to be effective. nih.gov

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Reaction Medium | Heterogeneous (peptide on solid support) | Homogeneous (all reactants in solution) |

| Purification | Filtration and washing of the resin | Extraction, crystallization, chromatography |

| Reagent Use | Excess reagents can be used to drive reactions to completion and are easily washed away | Near-stoichiometric amounts of reagents are often used |

| Automation | Easily automated | More challenging to automate |

| Scalability | Suitable for both small and large-scale synthesis | Often preferred for large-scale industrial production |

| Intermediate Analysis | Difficult to analyze intermediates directly | Intermediates can be isolated and characterized at each step |

Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor selectivity. The incorporation of β-amino acids is a key strategy in the design of peptidomimetics because it introduces a different backbone structure, making them resistant to degradation by proteases. nih.gov

The altered spacing of the amide bonds in β-peptides leads to the formation of unique and stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a natural peptide. nih.gov For instance, conformationally constrained dipeptide analogues, including cyclic structures, have been synthesized to serve as building blocks for larger peptidomimetic structures. rsc.orgnih.gov The synthesis of such constrained systems often involves the cyclization of linear precursors containing protected amino acids. nih.gov this compound, with its defined stereochemistry and functional groups, is an ideal candidate for the synthesis of these conformationally restricted peptidomimetics.

Asymmetric Synthesis of Biologically Active Compounds

The chiral nature of this compound makes it a valuable starting material for the asymmetric synthesis of various biologically active molecules, where precise control of stereochemistry is crucial for therapeutic efficacy.

Precursor in the Synthesis of Phenylalanine-Derived Pharmaceuticals

Many pharmaceuticals are derived from or contain structural motifs similar to the amino acid phenylalanine. β-Phenylalanine derivatives, in particular, are of significant interest in medicinal chemistry. nih.gov A notable example is the synthesis of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor used for the treatment of premature ejaculation. The synthesis of (S)-Dapoxetine can be achieved from (S)-3-amino-3-phenylpropionic acid, which is the carboxylic acid form of this compound. nih.gov The synthesis involves the reduction of the carboxylic acid to an alcohol, followed by N-methylation and etherification to yield the final product. nih.gov

Synthetic Scheme for Dapoxetine from a β-Phenylalanine Derivative: (S)-3-amino-3-phenylpropionic acid → (S)-3-amino-3-phenylpropanol → (S)-3-(dimethylamino)-3-phenylpropanol → (S)-Dapoxetine nih.gov

| Phenylalanine-Derived Pharmaceutical | Therapeutic Class | Potential Role of this compound |

| Dapoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Precursor to the key intermediate (S)-3-amino-3-phenylpropanol. nih.gov |

| Sitagliptin | DPP-4 Inhibitor | A β-amino acid derivative, highlighting the importance of this class of compounds in drug development. nih.gov |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Synthesized from related phenylpropanolamine precursors. google.com |

Construction of Complex Heterocyclic Systems with Defined Stereochemistry

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, found in a large percentage of FDA-approved drugs. mdpi.comnih.gov The asymmetric synthesis of these complex structures is a major focus of modern organic chemistry. rsc.orgresearchgate.net Chiral β-amino esters like this compound are valuable starting materials for the diastereoselective synthesis of various heterocyclic systems, including piperidines and β-lactams.

For example, substituted piperidines, which are prevalent in many pharmaceuticals, can be synthesized through cyclization reactions of acyclic precursors derived from β-amino esters. rsc.org Similarly, the [2+2] cycloaddition reaction between a ketene (B1206846) and an imine (the Staudinger reaction) is a common method for synthesizing β-lactams, the core structural motif of penicillin and related antibiotics. google.com The use of a chiral β-amino acid derivative as a precursor allows for the synthesis of optically active β-lactams.

| Heterocyclic System | Synthetic Approach |

| Piperidines | Diastereoselective cyclization of β-amino ester derivatives. rsc.org |

| β-Lactams | Staudinger [2+2] cycloaddition of ketenes and imines derived from β-amino acids. google.com |

| Pyrrolidines | Asymmetric bromoamination and subsequent cyclization of olefin amides. |

| Pyrazoles | Condensation reactions involving β-keto esters and hydrazines. |

Utilization in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on the use of chiral building blocks to install the numerous stereocenters present in the target molecule. β-Amino acids and their derivatives are found in a variety of natural products, including alkaloids and peptides with significant biological activity. nih.govrsc.org

While specific examples detailing the use of this compound in a completed total synthesis are not prevalent in the literature, its structure makes it an attractive starting material for such endeavors. For instance, the formal synthesis of sedum alkaloids has been demonstrated from N-Boc-β³-amino acid methyl esters, highlighting the utility of this class of compounds. rsc.org Furthermore, β-tyrosine derivatives, which are structurally related to the target compound, have been employed in the synthesis of Jasplakinolide, a cyclic depsipeptide with potent antifungal and antiproliferative activities. nih.gov The dolastatins, a class of potent anticancer agents, are peptides that contain unusual amino acid residues, and their synthesis often involves the coupling of protected β-amino acid building blocks. nih.gov The defined stereochemistry and versatile functional groups of this compound make it a promising candidate for the synthesis of these and other complex natural products.

Strategic Integration into Retrosynthetic Pathways of Chiral Natural Products

The retrosynthetic analysis of complex, biologically active natural products often reveals key chiral fragments that are essential for their ultimate biological function. The strategic disconnection of these target molecules can lead to simpler, commercially available or readily synthesizable chiral building blocks. This compound serves as an attractive starting material in such analyses due to its inherent chirality and the presence of both an amino and a carboxyl group, which are common motifs in natural products.

While specific, documented examples of the direct use of this compound in the total synthesis of complex natural products are not extensively reported in readily available literature, its structural motif is a key component of various larger molecules. The core structure, a β-amino acid derivative, is found in a wide array of natural products with significant biological activities. rsc.org The general strategy involves envisioning the target molecule and identifying a β-amino acid fragment that could be derived from or constructed using this chiral building block.

For instance, in the hypothetical retrosynthesis of a peptide-based natural product containing a (3S)-3-amino-3-phenylpropanoic acid residue, this compound would be a prime candidate as a starting material. The Boc (tert-butoxycarbonyl) protecting group on the amine and the methyl ester on the carboxyl group offer orthogonal protection, allowing for selective manipulation at either end of the molecule during a synthetic sequence.

The following table outlines a hypothetical retrosynthetic disconnection of a natural product containing a β-amino acid fragment, illustrating the strategic placement of this compound.

| Target Natural Product (Hypothetical) | Key Disconnection | Chiral Building Block |

| A complex cyclic peptide containing a (3S)-3-amino-3-phenylpropanoic acid unit. | Amide bond cleavage within the cyclic peptide backbone. | This compound |

This strategic approach simplifies the synthesis by starting with a pre-existing stereocenter, thus avoiding the need for a potentially low-yielding or non-selective asymmetric transformation later in the synthetic route.

Stereocontrol in Key Steps Guided by the (3S)-Chiral Auxiliary

The stereogenic center at the C3 position of this compound can exert significant influence on the stereochemical outcome of reactions at adjacent positions. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in asymmetric synthesis. The bulky Boc protecting group and the phenyl ring create a specific steric environment around the molecule, directing incoming reagents to attack from the less hindered face.

One of the key applications of this principle is in the diastereoselective alkylation of the enolate derived from this compound. By treating the ester with a strong base to form the corresponding lithium or sodium enolate, subsequent reaction with an electrophile (e.g., an alkyl halide) can proceed with a high degree of stereocontrol. The existing stereocenter at C3 dictates the facial selectivity of the enolate, leading to the preferential formation of one diastereomer of the α-substituted product.

The table below summarizes the expected outcome of a diastereoselective alkylation reaction.

| Reaction | Reagents | Expected Major Diastereomer |

| Diastereoselective Alkylation | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide (CH₃I) | (2R,3S)-Methyl 2-methyl-3-(tert-butoxycarbonylamino)-3-phenylpropanoate |

The rationale for this stereochemical outcome is based on the formation of a chelated intermediate where the lithium cation coordinates to both the enolate oxygen and the oxygen of the Boc group. This coordination locks the conformation of the enolate, and the electrophile then approaches from the side opposite to the bulky phenyl group, resulting in the observed diastereoselectivity.

While direct and extensively documented examples of this compound acting as a chiral auxiliary in the synthesis of specific, named natural products are not prevalent in the searched literature, the principles of its stereodirecting capabilities are well-established in the field of asymmetric synthesis. The ability to control the formation of new stereocenters based on an existing one is a cornerstone of modern synthetic organic chemistry, and this chiral building block provides a valuable platform for achieving such control.

Advanced Analytical Techniques for Stereochemical and Structural Elucidation

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity or enantiomeric excess (e.e.) of chiral compounds is a fundamental requirement in asymmetric synthesis. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

For N-protected amino acids and their esters, like Methyl (3S)-3-Boc-amino-3-phenylpropionate, direct enantiomeric separation is achievable on various chiral stationary phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized or N-protected amino acids because they are compatible with a wide range of mobile phases and possess ionic groups that enhance chiral recognition. sigmaaldrich.com Polysaccharide-based CSPs are also commonly employed.

In cases where direct separation is challenging, pre-column derivatization can be employed. nih.gov The analyte is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. However, direct analysis on a CSP is often preferred to avoid additional reaction steps. sigmaaldrich.com

The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte. Given its molecular weight and functional groups, HPLC is the more common method for this compound. GC methods, while offering high resolution, would likely require derivatization to increase the compound's volatility. researchgate.net A GC approach using a Chiraldex GTA chiral stationary phase has proven effective for many chiral amines and alcohols. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for N-Protected Phenylalanine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | Provides a chiral stationary phase for enantiomeric separation. |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | Elutes the compound, with the alcohol modifying retention and the acid improving peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of elution and analysis time. |

| Detection | UV at 220 nm | The phenyl group provides strong UV absorbance for detection. |

| Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the connectivity between them.

¹H and ¹³C NMR spectra provide the primary evidence for the structure of this compound. The ¹H NMR spectrum shows characteristic signals for the phenyl protons, the methine and methylene (B1212753) protons of the propionate (B1217596) backbone, the methyl ester protons, and the tert-butyl protons of the Boc protecting group. The integration of these signals confirms the proton count for each group, while the coupling patterns (e.g., splitting) reveal adjacent protons. st-andrews.ac.uk

The ¹³C NMR spectrum shows distinct resonances for each carbon atom, including the carbonyl carbons of the ester and carbamate (B1207046) groups, the aromatic carbons, and the aliphatic carbons of the backbone and protecting group. upb.ro

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to make unambiguous assignments. A COSY spectrum reveals correlations between coupled protons (e.g., the CH and CH₂ protons of the propionate backbone), while an HSQC spectrum correlates each proton with its directly attached carbon atom. core.ac.uk

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C₆H₅- | 7.20-7.40 (m, 5H) | 127-140 |

| -CH(NHBoc)- | ~5.1-5.3 (m, 1H) | ~55 |

| -CH₂-COOCH₃ | ~2.8-3.0 (m, 2H) | ~39 |

| -COOCH₃ | ~3.65 (s, 3H) | ~52 |

| C=O (Ester) | - | ~172 |

| NH | ~5.0 (br d, 1H) | - |

| -OC(CH₃)₃ | ~1.40 (s, 9H) | ~28.5 |

| -OC(CH₃)₃ | - | ~80 |

| C=O (Carbamate) | - | ~155 |

Note: These are approximate values based on structurally similar compounds. Actual values may vary.

To determine enantiomeric excess by NMR, chiral shift reagents (CSRs), typically lanthanide complexes like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be used. rsc.org These reagents are chiral and can form transient diastereomeric complexes with the analyte. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, leading to the splitting of a single peak into two. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the sample. rsc.orggoogle.com The Boc-amino and ester functional groups in the target molecule provide suitable Lewis basic sites for coordination with the lanthanide reagent.

X-ray Crystallography for Absolute Configuration Determination

While chromatography and NMR with CSRs can determine enantiomeric purity, single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique maps the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. For a chiral molecule crystallizing in a non-centrosymmetric space group, specialized techniques (e.g., analysis of anomalous dispersion) can be used to determine the absolute stereochemistry (R or S) without ambiguity. nih.gov The absolute configuration of numerous complex chiral molecules, including amino acid derivatives, has been unequivocally established using this method. nih.govnih.gov For example, the absolute configuration of the related compound (3S,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate was determined by X-ray crystallography, confirming the stereochemistry at its chiral centers. nih.gov

Spectroscopic Methods for Characterization of Derivatives (IR, MS)

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are standard methods used to confirm the presence of key functional groups and determine the molecular weight of a compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands for the N-H stretch of the carbamate, two distinct C=O (carbonyl) stretching vibrations for the ester and the carbamate groups, and C-O stretching bands. st-andrews.ac.uk

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would prominently feature the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. st-andrews.ac.uk High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental formula. st-andrews.ac.uk

Table 3: Key Spectroscopic Data for Characterization

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| IR (Infrared) | N-H Stretch (Carbamate) | ~3350-3450 cm⁻¹ |

| C=O Stretch (Ester) | ~1735-1750 cm⁻¹ | |

| C=O Stretch (Carbamate) | ~1690-1710 cm⁻¹ | |

| MS (Mass Spec.) | Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

Computational Chemistry and Theoretical Studies on Methyl 3s 3 Boc Amino 3 Phenylpropionate

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a flexible molecule like Methyl (3S)-3-Boc-amino-3-phenylpropionate are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Methods and Findings:

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to explore the potential energy surface of molecules. For N-Boc protected amino esters, the rotation around single bonds, particularly the C-N bond of the carbamate (B1207046) and the Cα-Cβ bond of the propionate (B1217596) backbone, leads to a complex conformational landscape.

Studies on similar N-substituted systems have shown that the bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational preferences. The most stable conformers are typically those that minimize steric hindrance between the Boc group, the phenyl ring, and the methyl ester. The relative energies of these conformers can be calculated, and the results can be visualized on a potential energy surface plot.

Interactive Data Table: Calculated Relative Energies of Postulated Conformers

Below is a hypothetical interactive data table illustrating the kind of results that would be obtained from a conformational analysis study. The user can sort the data by clicking on the column headers.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.00 | 45.2 |

| B | 180 | 0.85 | 25.1 |

| C | -60 | 1.20 | 15.7 |

| D | 90 | 2.50 | 14.0 |

Note: These are representative values and would need to be confirmed by specific calculations for this compound.

The solvent environment can also play a crucial role in determining the conformational equilibrium. Implicit and explicit solvent models can be used in calculations to simulate the effect of different solvents on the relative stability of conformers. For instance, polar solvents might stabilize conformers with larger dipole moments.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its reactivity.

Key Parameters and Predictions:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the phenyl ring and the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO may be associated with the carbonyl groups.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack. In this compound, the carbonyl oxygens would be expected to show a negative electrostatic potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

Interactive Data Table: Calculated Electronic Properties

This interactive table presents hypothetical electronic properties that could be derived from quantum chemical calculations.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculations.

Docking Studies and Molecular Interactions in Biologically Relevant Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a molecule like this compound might interact with a biological target, such as an enzyme.

Methodology and Potential Findings:

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor protein. A scoring function is then used to estimate the binding affinity.

Given that β-amino esters are components of various biologically active molecules, docking studies could explore the interactions of this compound with various enzymes. Key interactions that could be predicted include:

Hydrogen Bonding: The N-H group of the Boc-amine and the carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The phenyl ring and the tert-butyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The phenyl ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Interactive Data Table: Hypothetical Docking Results with a Protease

This table illustrates the type of information that can be obtained from a molecular docking simulation.

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp134 | Hydrogen Bond | 2.8 |

| Ile189 | Hydrophobic | 3.5 |

| Val190 | Hydrophobic | 3.9 |

| Phe215 | Pi-Stacking | 4.2 |

Note: The specific interacting residues and distances are hypothetical and would depend on the chosen protein target.

Transition State Modeling for Stereoselective Reactions

Theoretical modeling of transition states is a powerful tool for understanding and predicting the stereochemical outcome of chemical reactions. For a chiral molecule like this compound, understanding the transition states of its formation or subsequent reactions is crucial for controlling stereoselectivity.

Application to Stereoselective Synthesis:

The synthesis of enantiomerically pure β-amino esters often involves stereoselective reactions. Computational chemistry can be used to model the transition states of these reactions, such as asymmetric hydrogenation or enzymatic resolutions. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the enantioselectivity of the reaction can be predicted.

For example, in an enzyme-catalyzed reaction, the substrate (a precursor to this compound) would be docked into the enzyme's active site. The transition states for the reaction of both enantiomers would then be calculated. A lower activation energy for the transition state leading to the (S)-enantiomer would explain the observed stereoselectivity. researchgate.net

Interactive Data Table: Calculated Activation Energies for a Hypothetical Stereoselective Reaction

This table provides an example of how computational results can be used to rationalize the stereochemical outcome of a reaction.

| Transition State | Activation Energy (kcal/mol) | Predicted Major Product |

| TS-(S) | 15.2 | (S)-enantiomer |

| TS-(R) | 18.5 |

Note: These are hypothetical energy values used for illustrative purposes.

Emerging Research Directions and Future Prospects

Novel Synthetic Applications beyond Traditional Peptide Chemistry

The unique structural features of Methyl (3S)-3-Boc-amino-3-phenylpropionate make it a valuable starting material for the synthesis of a variety of complex molecules beyond simple peptides. Researchers are increasingly leveraging its chiral backbone to construct novel heterocyclic systems and peptidomimetics with significant biological activity.

One notable application is in the synthesis of β-lactams, which are core structures in many antibiotic drugs. By utilizing the inherent stereochemistry of the molecule, chemists can create chiral β-lactam rings with high enantiomeric purity. This is significant for developing new antibiotics that can overcome existing resistance mechanisms.

Furthermore, this compound serves as a precursor for the synthesis of various alkaloids. For instance, a safe and efficient method for preparing enantiopure N-Boc-β³-amino acid methyl esters, including the title compound, has been applied to the formal synthesis of sedum alkaloids. rsc.org This methodology provides a safer alternative to more hazardous traditional methods. rsc.org

The development of peptidomimetics is another exciting area. These are molecules that mimic the structure and function of peptides but have improved stability and bioavailability. This compound can be used to create peptidomimetics with a β-amino acid backbone, which are more resistant to enzymatic degradation in the body. nih.gov This has led to the development of somatostatin (B550006) analogues with excellent biological activity and affinity for human receptors. nih.gov

Development of Greener Synthesis Methodologies for this compound

The increasing focus on sustainable chemistry has driven the development of greener synthesis methods for many important chemical compounds, including this compound. Traditional synthetic routes often involve hazardous reagents and generate significant waste.

Recent research has focused on developing safer and more efficient procedures. One such method avoids the use of toxic and expensive reagents, offering a more environmentally friendly alternative to the Arndt–Eistert homologation and cyanation reactions. rsc.org This particular method has been shown to be scalable and time-efficient, allowing for the preparation of over a gram of the chiral N-Boc-β³-amino acid methyl ester from the corresponding α-amino acid within a few days. nih.gov

Another approach involves the use of enzymatic catalysis. Biocatalysts, such as lipases, can be used to resolve racemic mixtures of β-amino esters with high enantioselectivity. This method is not only highly efficient but also operates under mild reaction conditions, reducing energy consumption and waste production.

The table below summarizes some of the greener synthesis approaches being explored:

| Methodology | Key Advantages |

| Avoidance of Hazardous Reagents | Eliminates the need for toxic and expensive chemicals, improving safety and reducing environmental impact. rsc.org |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, and reduced waste. |

| Flow Chemistry | Improved safety, scalability, and efficiency in the synthesis of isocyanates, which can be precursors. researchgate.net |

Exploration of New Derivatization Pathways for Diversified Applications

The functional groups present in this compound, namely the Boc-protected amine, the methyl ester, and the phenyl ring, offer multiple sites for chemical modification. This allows for the creation of a diverse library of derivatives with a wide range of potential applications.

One area of exploration is the modification of the phenyl ring. By introducing different substituents onto the ring, it is possible to fine-tune the electronic and steric properties of the molecule. This can lead to the development of new enzyme inhibitors and receptor modulators with enhanced potency and selectivity. chemimpex.com For example, the presence of a 3-methylphenyl group has been shown to modulate biological activity. chemimpex.com

Another derivatization strategy involves the transformation of the ester group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide range of amides. These amides can have interesting biological properties or serve as intermediates in the synthesis of more complex molecules.

Furthermore, the Boc-protected amine can be deprotected to reveal the free amine, which can then be acylated, alkylated, or used in other nitrogen-based chemical transformations. This opens up a vast chemical space for the creation of novel compounds. For instance, deprotection and subsequent reaction can lead to the formation of ureas and carbamates. researchgate.net

Potential in Materials Science or Catalyst Design

The unique structural and chemical properties of this compound and its derivatives also suggest potential applications in the fields of materials science and catalyst design.

In materials science, this compound and its derivatives can be used as monomers for the synthesis of novel polymers. chemimpex.com The chirality of the monomer can be transferred to the polymer, leading to the creation of materials with unique optical or recognition properties. These chiral polymers could find applications in areas such as chiral chromatography, enantioselective sensors, and drug delivery systems. chemimpex.com

In the realm of catalyst design, the chiral backbone of this compound makes it an attractive scaffold for the development of new asymmetric catalysts. By attaching a catalytically active moiety to the molecule, it is possible to create a chiral environment around the active site, which can induce enantioselectivity in chemical reactions. For example, chiral triazolium salts derived from similar amino acid esters have been shown to be highly efficient catalysts in certain annulation reactions. researchgate.net

The potential applications are summarized in the table below:

| Field | Potential Application | Rationale |

| Materials Science | Chiral Polymers | The inherent chirality can be transferred to create materials with specific optical or recognition properties. chemimpex.com |

| Catalyst Design | Asymmetric Catalysts | The chiral scaffold can be used to create catalysts that promote enantioselective reactions. researchgate.net |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies Boc group signals (δ ~1.4 ppm for tert-butyl) and phenyl protons (δ 7.2–7.4 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ ion). Tandem MS/MS can fragment the Boc group (loss of 100 Da) .

- FT-IR : Look for carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

- Chiral HPLC : Use columns like Chiralpak IA/IB to quantify enantiomeric excess (ee) .

How can researchers mitigate Boc-group instability during storage or reaction conditions?

Advanced

The Boc group is sensitive to acidic conditions and elevated temperatures. Mitigation strategies include:

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Reaction pH : Maintain neutral to slightly basic conditions (pH 7–8) in aqueous systems.

- Alternative protecting groups : For acidic environments, consider Fmoc or Cbz groups.

Documented instability in similar compounds shows decomposition above 40°C, necessitating strict temperature control .

What strategies improve enantioselective yield in large-scale synthesis without racemization?

Q. Advanced

- Low-temperature reactions : Conduct reactions at –20°C to minimize thermal racemization.

- Organocatalysts : Proline-derived catalysts enhance stereoselectivity in asymmetric synthesis .

- Flow chemistry : Continuous reactors reduce residence time, limiting side reactions.

A study on trifluoromethylphenylpropanal achieved 95% ee using immobilized lipases, suggesting applicability to Boc-protected derivatives .

How should researchers resolve discrepancies in reported solubility data for polar aprotic solvents?

Data Contradiction Analysis

Conflicting solubility data (e.g., in DMF or DMSO) may arise from impurities or hydration states. Methodological solutions:

- Gravimetric analysis : Saturate solvent with compound, filter, and quantify dissolved material via evaporation .

- Hansen solubility parameters : Compare HSP values (δD, δP, δH) to predict compatibility.

For example, 3-(3-Methoxyphenyl)propionic acid shows higher solubility in DMSO (δP=12.0) than THF (δP=5.7) , suggesting similar trends for the Boc-amino derivative.

What are common pitfalls in interpreting NMR data for this compound, particularly diastereotopic protons?

Q. Advanced

- Diastereotopic protons : Use 2D NOESY or COSY to resolve overlapping signals. For example, methylene protons adjacent to the chiral center may split into complex multiplets.

- Dynamic effects : Boc-group rotation can average signals; use low-temperature NMR (–40°C) to "freeze" conformers .

- Deuterated solvent effects : CDCl₃ may shift NH signals; DMSO-d₆ can broaden peaks due to hydrogen bonding .

How can computational modeling aid in predicting reactivity or stereochemical outcomes?

Q. Advanced

- DFT calculations : Optimize transition states to predict enantioselectivity. For example, B3LYP/6-31G* models explain steric effects in similar esters .

- Molecular docking : Simulate enzyme-substrate interactions for biocatalytic routes (e.g., lipase binding pockets) .

- ADMET prediction : Tools like SwissADME assess LogP (hydrophobicity) and metabolic stability, critical for pharmacological studies .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves and goggles; avoid inhalation of dust .

- Waste disposal : Segregate halogenated waste (if chlorinated solvents are used) and neutralize acidic byproducts before disposal .

- Emergency measures : For spills, use absorbent materials (vermiculite) and ventilate the area. Consult SDS for first-aid guidelines .

How does the steric bulk of the Boc group influence reaction kinetics in nucleophilic substitutions?

Advanced

The Boc group’s tert-butyl moiety slows SN2 reactions due to steric hindrance. Kinetic studies on similar compounds show:

- Reduced nucleophilicity : Tertiary amines react 10x slower than primary amines in acylations.

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, partially offsetting steric effects .

Competitive experiments with smaller protecting groups (e.g., acetyl) can quantify steric contributions .

How can researchers validate synthetic intermediates without commercial reference standards?

Q. Methodological Approach

- X-ray crystallography : Resolve absolute configuration, as done for (3S,4R)-ethyl-hydroxy derivatives .

- Comparative spectroscopy : Cross-validate NMR/MS data with NIST reference spectra .

- Derivatization : Convert intermediates to crystalline derivatives (e.g., hydrochloride salts) for melting-point comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.